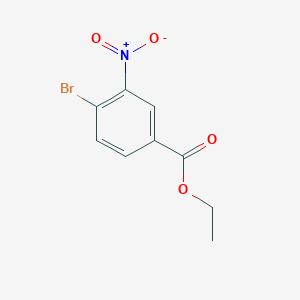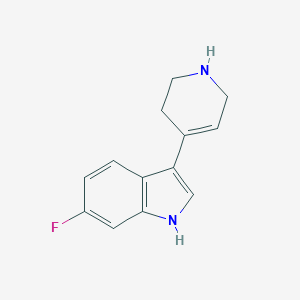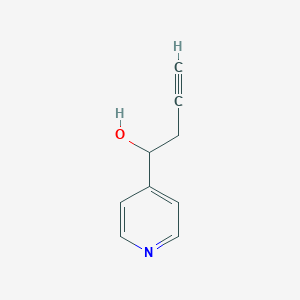
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride, also known as Flibanserin, is a drug that has been developed to treat hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulties. Flibanserin is the first drug to be approved by the US Food and Drug Administration (FDA) for the treatment of HSDD.
Mécanisme D'action
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride acts on the central nervous system by modulating neurotransmitters such as dopamine, norepinephrine, and serotonin. The drug is a selective serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride also increases levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its effects on sexual desire.
Biochemical and Physiological Effects
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. The drug has also been shown to increase the frequency of satisfying sexual events and improve sexual function. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has a half-life of approximately 11 hours and is metabolized primarily by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has several advantages for lab experiments, including its well-characterized mechanism of action and the availability of commercial sources. However, the drug has some limitations, such as its low solubility in water and the need for specialized storage conditions.
Orientations Futures
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has the potential to be used in the treatment of other conditions such as depression and anxiety. Future research may also focus on optimizing the drug's pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce side effects. Additionally, research may explore the use of alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride in combination with other drugs to enhance its effects.
Méthodes De Synthèse
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride is synthesized through a multi-step process that involves the condensation of 3-ethyl-2-benzofuranone with 4-(2-chloroethoxy)aniline to form 3-ethyl-2-benzofuranyl-4-(2-chloroethoxy)aniline. This intermediate is then reacted with 2-methoxyphenylpiperazine to form alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride. The final product is obtained as a monohydrochloride salt.
Applications De Recherche Scientifique
Alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has been extensively studied in preclinical and clinical trials for its efficacy in treating HSDD. The drug has been shown to increase sexual desire and decrease distress associated with low sexual desire in women. alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride has also been studied for its potential use in other conditions such as depression and anxiety.
Propriétés
Numéro CAS |
194099-59-7 |
|---|---|
Nom du produit |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Formule moléculaire |
C23H29ClN2O3 |
Poids moléculaire |
416.9 g/mol |
Nom IUPAC |
1-(3-ethyl-1-benzofuran-2-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-3-17-18-8-4-6-10-21(18)28-23(17)20(26)16-24-12-14-25(15-13-24)19-9-5-7-11-22(19)27-2;/h4-11,20,26H,3,12-16H2,1-2H3;1H |
Clé InChI |
PFUNBWSNYNKDRD-UHFFFAOYSA-N |
SMILES |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
SMILES canonique |
CCC1=C(OC2=CC=CC=C21)C(CN3CCN(CC3)C4=CC=CC=C4OC)O.Cl |
Synonymes |
alpha-(3-Ethyl-2-benzofuranyl)-4-(2-methoxyphenyl)-1-piperazineethanol monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)
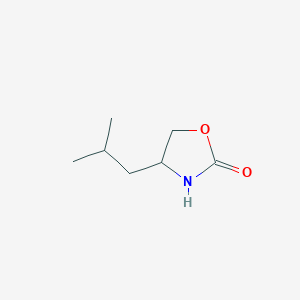
![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
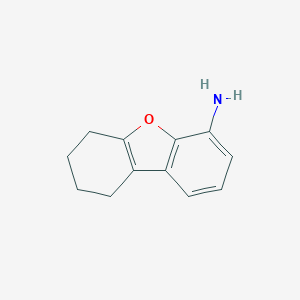
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
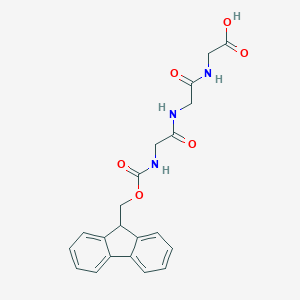
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)

